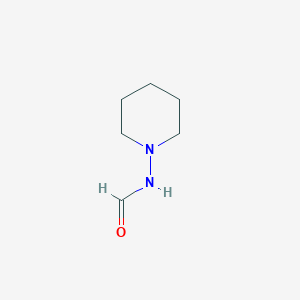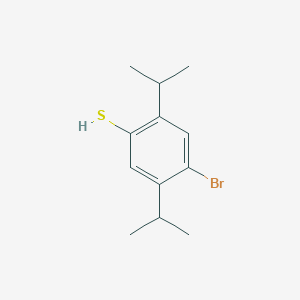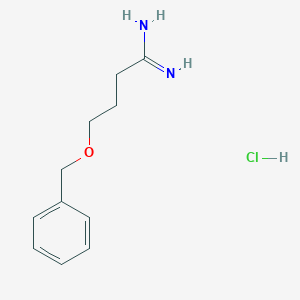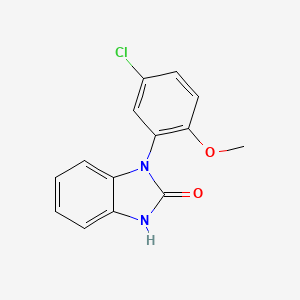
2-(3,4-Dimethoxyphenoxy)ethanol
Descripción general
Descripción
2-(3,4-Dimethoxyphenoxy)ethanol is an organic compound . It is also known as 3,4-Dimethoxybenzeneethanol, 3,4-Dimethoxyphenethyl alcohol, or Homoveratryl alcohol . Its linear formula is (CH3O)2C6H3CH2CH2OH .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenoxy)ethanol consists of a phenyl ring with two methoxy groups at the 3 and 4 positions, and an ethanol group attached to the phenyl ring via an ether linkage . The molecular weight is 182.22 .Physical And Chemical Properties Analysis
2-(3,4-Dimethoxyphenoxy)ethanol is a solid at room temperature . It has a boiling point of 172-174 °C at 17 mmHg and a melting point of 46-49 °C . The compound is combustible .Safety and Hazards
Propiedades
Número CAS |
61711-86-2 |
|---|---|
Nombre del producto |
2-(3,4-Dimethoxyphenoxy)ethanol |
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
JFRGBSJZRDLEDI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OCCO)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

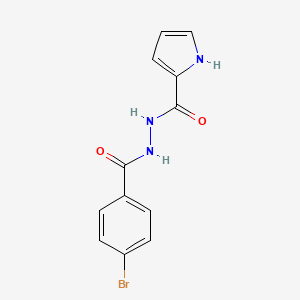
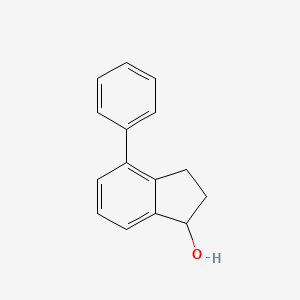
![tert-butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8606061.png)
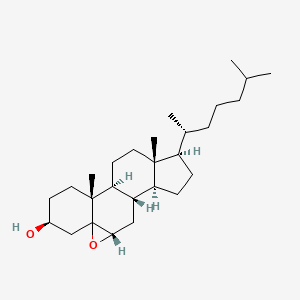

![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)

